4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide
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Overview
Description
“4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” is a compound with the molecular formula C21H14FN3O . It is a derivative of quinazoline, a class of organic compounds that have been studied for their potential anti-angiogenesis activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel N-(2-(quinazolin-2-yl)phenyl)benzamide (SZ) derivatives . The introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold has been found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” consists of a quinazoline core with a phenyl group and a fluorobenzamide group attached . The molecular weight of the compound is 343.35 .Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” are not detailed in the available literature, quinazoline derivatives in general have been studied for their reactivity. For instance, they have been found to display cytotoxicity against tumor cells .Scientific Research Applications
Anti-Angiogenesis Activities
The compound has been found to have potent anti-angiogenesis activities . Angiogenesis is the process of new blood vessel formation from pre-existing vasculature, which is involved in many physiological processes such as wound healing, menstrual cycle, pregnancy, and organ development . The compound’s derivatives have shown a remarkable inhibitive effect against the migration and adhesion of HUVECs (Human Umbilical Vein Endothelial Cells), demonstrating significant in vivo anti-angiogenesis activities in the chick embryo chorioallantoic membrane (CAM) assay .
Anti-Tumor Properties
The compound has been used in the development of pharmaceuticals targeting angiogenesis in tumors, which is a promising strategy for cancer therapy . Aberrant angiogenesis can lead to the formation of abnormal vessels around the tumor, an essential prerequisite for tumor cell proliferation, invasion, and metastasis .
Synthesis of Drug Candidates
The compound is a crucial building block in the synthesis of many drug candidates . A continuous flow microreactor system was developed to synthesize the compound and determine intrinsic reaction kinetics parameters .
Kinetics Study in Microflow System
The compound has been used in the study of reaction kinetics in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
Optimization of Reaction Conditions
The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Fungicidal Activities
Although not directly related to “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide”, similar compounds have been found to have fungicidal activities against phytopathogenic fungi . This suggests potential fungicidal applications for the compound and its derivatives.
Future Directions
The future directions for research on “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” and similar compounds could involve further exploration of their anti-angiogenesis activities and potential applications in cancer therapy . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and safety profiles in greater detail.
properties
IUPAC Name |
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESLFCLAFQWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide |
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